molecular formula C9H8F3NO2 B3316159 2-Amino-3-methoxy-6-(trifluoromethyl)benzaldehyde CAS No. 953040-19-2

2-Amino-3-methoxy-6-(trifluoromethyl)benzaldehyde

Cat. No.: B3316159
CAS No.: 953040-19-2
M. Wt: 219.16 g/mol
InChI Key: AOMIFJITALZHKZ-UHFFFAOYSA-N
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Description

2-Amino-3-methoxy-6-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C9H8F3NO2 It is characterized by the presence of an amino group, a methoxy group, and a trifluoromethyl group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-methoxy-6-(trifluoromethyl)benzaldehyde typically involves multi-step organic reactions. One common method includes the nitration of 2-methoxy-6-(trifluoromethyl)benzaldehyde followed by reduction to introduce the amino group. The reaction conditions often involve the use of strong acids and reducing agents under controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to scale up the synthesis. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency. The choice of solvents, catalysts, and purification techniques are crucial to achieving the desired product on a large scale.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-methoxy-6-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

    Oxidation: Formation of 2-Amino-3-methoxy-6-(trifluoromethyl)benzoic acid.

    Reduction: Formation of 2-Amino-3-methoxy-6-(trifluoromethyl)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-3-methoxy-6-(trifluoromethyl)benzaldehyde has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of agrochemicals and specialty chemicals due to its unique functional groups.

Mechanism of Action

The mechanism of action of 2-Amino-3-methoxy-6-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino and methoxy groups can form hydrogen bonds and interact with active sites of enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-(trifluoromethyl)toluene: Similar structure but lacks the methoxy and aldehyde groups.

    2-Methoxy-6-(trifluoromethyl)benzaldehyde: Similar structure but lacks the amino group.

    2-Amino-3-methoxybenzaldehyde: Similar structure but lacks the trifluoromethyl group.

Uniqueness

2-Amino-3-methoxy-6-(trifluoromethyl)benzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various applications.

Properties

IUPAC Name

2-amino-3-methoxy-6-(trifluoromethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-15-7-3-2-6(9(10,11)12)5(4-14)8(7)13/h2-4H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMIFJITALZHKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(F)(F)F)C=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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